molecular formula C11H19NO3 B051284 Tert-butyl 3-acetylpyrrolidine-1-carboxylate CAS No. 858643-95-5

Tert-butyl 3-acetylpyrrolidine-1-carboxylate

Cat. No.: B051284
CAS No.: 858643-95-5
M. Wt: 213.27 g/mol
InChI Key: WTNNGFYIEBJFPX-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetylpyrrolidine-1-carboxylate is a high-value, chiral pyrrolidine derivative extensively employed as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure features a pyrrolidine ring, a common motif in bioactive molecules, which is functionally diversified with an acetyl ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group is critically important, as it effectively masks the secondary amine's reactivity, allowing for selective manipulation of the ketone functionality. This ketone serves as a key handle for further synthetic elaboration; it can undergo reactions such as nucleophilic additions, reductions, or condensations to introduce a wide array of complex substituents, enabling the rapid assembly of compound libraries. The primary research value of this compound lies in its application as a key precursor in the synthesis of potential therapeutic agents, particularly for targets requiring chiral, three-dimensional scaffolds. It is frequently utilized in the development of protease inhibitors, kinase inhibitors, and compounds targeting the central nervous system (CNS). Following the desired synthetic transformations, the Boc group can be readily removed under mild acidic conditions to unveil the free amine, which can then be functionalized or incorporated into a larger molecular framework. This compound is strictly intended for research applications in laboratory settings and is a fundamental tool for chemists engaged in constructing complex, nitrogen-containing heterocycles for biological evaluation.

Properties

IUPAC Name

tert-butyl 3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649503
Record name tert-Butyl 3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858643-95-5
Record name tert-Butyl 3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-acetylpyrrolidine-1-carboxylate
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Preparation Methods

Boc Protection of 3-Acetylpyrrolidine

The most straightforward route involves Boc protection of 3-acetylpyrrolidine. This method leverages the nucleophilic nature of the pyrrolidine amine, which reacts with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions :

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Time : 4–12 hours

Mechanism :
The amine attacks the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate intermediate. Deprotonation by the base drives the reaction to completion .

Yield Optimization :

  • Excess Boc anhydride (1.5–2.0 equivalents) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the Boc group.

Purification :
Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% purity .

Acetylation of Boc-Protected Pyrrolidine

An alternative approach introduces the acetyl group after Boc protection. This method avoids potential side reactions during Boc installation.

Step 1: Boc Protection of Pyrrolidine

  • Reagents : Pyrrolidine, Boc anhydride, TEA

  • Yield : ~95%

Step 2: Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, Lewis acid (AlCl₃ or FeCl₃)

  • Solvent : Nitromethane or DCM

  • Challenge : Pyrrolidine’s saturated ring limits electrophilic substitution.

Workaround :

  • Use a directing group (e.g., hydroxyl or halogen) at the 3-position to facilitate acetylation.

  • Post-acetylation removal of the directing group adds steps but enhances regioselectivity .

Yield : 60–70% after purification.

Multi-Step Synthesis from Cyclic Precursors

For laboratories lacking 3-acetylpyrrolidine, constructing the pyrrolidine ring de novo is viable.

Route A: Cyclization of 1,4-Diketones

  • Precursor : 1,4-Diacetylbutane

  • Reagents : Ammonia or primary amines

  • Mechanism : Stork enamine reaction forms the pyrrolidine ring.

  • Boc Protection : Follows cyclization.

Yield : 50–60% (two steps).

Route B: Reductive Amination

  • Precursor : 3-Oxopentanedialdehyde

  • Reagents : Sodium cyanoborohydride (NaBH₃CN)

  • Advantage : One-pot synthesis of 3-acetylpyrrolidine.

Optimization :

  • pH control (5–6) minimizes over-reduction.

  • Boc protection in situ improves efficiency.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety.

Continuous Flow Reactors :

  • Benefits : Enhanced heat transfer, reduced reaction time.

  • Conditions :

    • Boc protection at 50°C with 1.2 equivalents Boc anhydride.

    • Residence time: 30 minutes.

Catalytic Methods :

  • Catalyst : DMAP (0.1 equivalents) accelerates Boc installation.

  • Solvent Recovery : Distillation reclaims THF, reducing waste.

Table 1: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Boc Protection8595High120
Post-Acetylation7090Moderate150
Cyclization6085Low200
Continuous Flow8897High100

Troubleshooting and Optimization

Common Issues :

  • Low Yield in Acetylation :

    • Cause: Poor electrophilicity of acetylating agent.

    • Fix: Use acetyl chloride instead of acetic anhydride.

  • Boc Group Hydrolysis :

    • Cause: Moisture in reaction mixture.

    • Fix: Molecular sieves or anhydrous solvents.

Advanced Techniques :

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% for Boc protection.

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable greener acetylation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

Chiral Building Block
Tert-butyl 3-acetylpyrrolidine-1-carboxylate is primarily utilized as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is crucial in the development of enantiomerically pure drugs. The compound's ability to participate in asymmetric synthesis makes it valuable in creating active pharmaceutical ingredients (APIs) with specific biological activities .

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrrolidine ring can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This selective action is attributed to the compound's interference with nutrient transport systems essential for cancer cell survival .

Medicinal Chemistry

Inhibition of Deubiquitylating Enzymes (DUBs)
Recent studies have highlighted the potential of this compound in developing inhibitors for deubiquitylating enzymes (DUBs). DUBs play a critical role in regulating protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. By leveraging the compound's structural features, researchers aim to design novel DUB inhibitors that could serve as therapeutic agents .

Analytical Chemistry

Applications in Analytical Methods
The compound is also employed in analytical chemistry for developing new methods to analyze complex mixtures. Its stability and reactivity make it suitable for derivatization reactions, enhancing detection sensitivity in chromatographic techniques such as HPLC and LC-MS/MS. This application is particularly relevant in food chemistry, where it aids in analyzing flavor compounds derived from Maillard reactions .

Summary Table of Applications

Application Area Description Example/Case Study
Pharmaceutical SynthesisUsed as a chiral building block for synthesizing APIsSynthesis of anticancer agents with enhanced selectivity against cancer cells
Medicinal ChemistryDevelopment of DUB inhibitors for treating cancer and neurodegenerative diseasesDesign of novel compounds targeting DUBs for therapeutic applications
Analytical ChemistryEnhances detection sensitivity in chromatographic techniquesDerivatization strategies for analyzing flavor compounds in food products

Mechanism of Action

The mechanism of action of tert-butyl 3-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Diversity at the 3-Position

The 3-position of pyrrolidine or piperidine rings in tert-butyl carboxylate derivatives is a critical site for modulating physicochemical and biological properties. Below is a detailed comparison:

Table 1: Substituent-Specific Properties of Selected Analogues
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications Source
Tert-butyl 3-acetylpyrrolidine-1-carboxylate Acetyl ~213.27 High reactivity for ketone-based modifications; used in chiral synthesis .
Tert-butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate Hydroxyethylthio methyl Not reported Sulfur-containing group improves solubility; potential for metal coordination .
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazol-5-yl ~210.24 Antidiabetic activity (IC50 = 7.12 µM); bioisosteric replacement for carboxylic acids .
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Ethynyl and hydroxyl 211.26 Ethynyl enables click chemistry; hydroxyl enhances hydrogen bonding .
Tert-butyl 3-phenylpyrrolidine-1-carboxylate Phenyl 247.32 Hydrophobic; stabilizes π-π interactions in drug-receptor binding .
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl ~214.27 Facilitates peptide coupling; improves aqueous solubility .

Structural and Stereochemical Variations

  • Stereoisomerism: The (R)-enantiomer of tert-butyl 3-aminopyrrolidine-1-carboxylate () highlights the role of chirality in binding affinity, suggesting that stereochemistry in the target compound could influence its applications in asymmetric synthesis .
  • Spiro and Fused Rings : Compounds like tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate () demonstrate expanded ring systems, which can alter conformational flexibility and bioavailability compared to simpler pyrrolidines .

Key Findings and Implications

Functional Group Impact : The acetyl group in this compound offers a balance between stability and reactivity, making it a versatile scaffold for ketone-based derivatization.

Biological vs. Synthetic Utility: While tetrazole and amino derivatives exhibit direct biological activity (e.g., antidiabetic effects), the target compound is primarily a synthetic intermediate.

Steric and Electronic Effects : The tert-butyl group universally enhances stability, but substituents like phenyl or ethynyl introduce tailored properties for specific applications (e.g., hydrophobicity or click chemistry compatibility).

Biological Activity

Tert-butyl 3-acetylpyrrolidine-1-carboxylate (TBAPC) is a chemical compound with the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of 213.28 g/mol. It is primarily recognized for its applications in medicinal chemistry and as a building block for pharmaceuticals and agrochemicals. This article delves into the biological activities associated with TBAPC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

TBAPC exhibits various biological activities attributed to its structural features, particularly the acetyl group and the pyrrolidine ring. The compound can interact with specific molecular targets, acting as an inhibitor or activator of enzymes. Its mechanism is mediated through the formation of covalent bonds with active sites on enzymes, thus altering their activity and function.

Enzyme Inhibition

Research indicates that TBAPC may serve as a substrate in biochemical assays aimed at studying enzyme-catalyzed reactions. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .

Antiviral Activity

A study exploring novel inhibitors of influenza virus neuraminidase highlighted compounds structurally related to TBAPC, suggesting that such derivatives could exhibit antiviral properties. The investigation focused on the inhibition mechanisms against viral neuraminidase, emphasizing the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of TBAPC compared to structurally similar compounds:

Compound NameNotable PropertiesBiological Activity
This compoundAcetylated amino acidEnzyme inhibition; potential antiviral activity
Tert-butyl 3-hydroxypyrrolidine-1-carboxylateHydroxyl groupAntitumor activity reported
Tert-butyl 3-methylpyrrolidine-1-carboxylateMethyl groupCytotoxic effects against cancer cell lines

Study on Influenza Virus Neuraminidase Inhibition

In a notable study, researchers synthesized various derivatives to assess their inhibitory effects on influenza virus neuraminidase. TBAPC-related compounds were tested for their ability to reduce cytopathogenic effects in infected cell cultures. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency, paving the way for future drug design targeting viral infections .

Structure-Activity Relationship (SAR) Investigations

Recent SAR studies have focused on optimizing compounds similar to TBAPC for better binding affinity and biological activity. These studies revealed that variations in the acetyl group and other substituents significantly impact the compound's interaction with target proteins, particularly those involved in oxidative stress responses .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-acetylpyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, tert-butyl carbamate derivatives can be synthesized using DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to protect amines, followed by acetylation of the pyrrolidine ring . Specific routes for this compound may involve introducing the acetyl group via ketone formation or selective acylation of the pyrrolidine nitrogen after Boc (tert-butoxycarbonyl) protection .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using solvents like ethanol or acetone) are standard methods. Purity validation via HPLC or GC-MS is critical, with reported purities exceeding 95% in optimized syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm acetyl group integration and Boc protection.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray crystallography : For resolving stereochemical ambiguities, using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalyst screening : DMAP enhances acylation efficiency, while Pd catalysts may aid in cross-coupling for functionalized derivatives .
  • Solvent selection : Dichloromethane or THF improves solubility of intermediates .

Q. What strategies resolve contradictory data between NMR and mass spectrometry during characterization?

  • Isotopic labeling : Use 13^{13}C-labeled acetyl groups to trace unexpected peaks.
  • 2D NMR techniques : COSY and HSQC to distinguish overlapping signals.
  • Repeat synthesis : Compare batches to isolate artifacts (e.g., hydrolysis products) .

Q. How are stereochemical challenges addressed in derivatives of this compound?

  • Chiral resolution : Use chiral auxiliaries (e.g., (S)-tert-butyl groups) or enzymatic resolution .
  • Dynamic kinetic resolution : Catalytic asymmetric synthesis to control stereocenters .

Q. What functional group transformations are feasible for this compound?

  • Oxidation : Convert the acetyl group to a carboxylic acid using KMnO4_4 or RuO4_4.
  • Reduction : Hydrogenation of the acetyl group to ethanol using NaBH4_4/LiAlH4_4 .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl substitutions .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Schlenk techniques : For oxygen-sensitive steps (e.g., Grignard reactions).
  • Drying agents : Molecular sieves or MgSO4_4 in reaction mixtures.
  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data in multi-step syntheses?

  • Stepwise characterization : Isolate and analyze intermediates (e.g., Boc-protected pyrrolidine before acetylation).
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA).
  • Collaborative verification : Cross-check data with independent labs or databases (PubChem, Reaxys) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-acetylpyrrolidine-1-carboxylate
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